4-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S2/c1-8-14-10(7-17-8)6-13-18(15,16)11-4-2-9(12)3-5-11/h2-5,7,13H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOLXBJTZOMHAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649532 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action
Target of Action
The primary targets of 4-chloro-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide are various types of fungi, including Fusarium oxysporum, Sclerotinia sclerotiorum, Botrytis cinerea, and others . These fungi are responsible for a variety of plant diseases that can lead to significant crop loss .
Mode of Action
This is likely due to the compound’s ability to disrupt essential biochemical processes within the fungal cells .
Biochemical Pathways
It is believed to interfere with the fungi’s ability to synthesize essential proteins or other cellular components, thereby inhibiting their growth .
Pharmacokinetics
It is known that the compound exhibits good bioactivity against several types of fungi .
Result of Action
The result of the compound’s action is the inhibition of fungal growth, which can prevent or treat fungal infections in plants . In particular, the compound has been shown to be effective against Curvularia lunata, Botrytis cinerea, and Sclerotinia sclerotiorum .
Action Environment
The efficacy and stability of 4-chloro-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide can be influenced by various environmental factors. For example, the presence of other compounds, the pH of the environment, and temperature can all affect the compound’s activity .
Biological Activity
4-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide is a sulfonamide compound notable for its unique structure, which includes a chloro group and a thiazole moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 295.75 g/mol. The presence of the thiazole ring enhances its chemical reactivity and biological properties.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives similar to this compound show effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for related thiazole derivatives have been reported as low as 0.17 mg/mL against E. coli and other pathogens .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Target Organism | MIC (mg/mL) |
|---|---|---|
| Compound A | E. coli | 0.17 |
| Compound B | B. cereus | 0.23 |
| Compound C | S. Typhimurium | 0.23 |
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by interfering with specific cellular pathways. For example, a related study indicated that thiazole derivatives could induce apoptosis in cancer cells by activating caspase pathways .
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. The binding affinity to these enzymes is crucial for its efficacy.
Study on Bacterial Inhibition
In a controlled study, this compound was tested against multiple bacterial strains using an agar diffusion method. The results showed significant inhibition zones compared to control groups, suggesting strong antimicrobial activity .
Cardiovascular Effects
Another study investigated the effects of related sulfonamides on perfusion pressure in isolated rat heart models. It was found that certain derivatives could significantly lower coronary resistance and perfusion pressure, indicating potential cardiovascular applications .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Thiazole Ring : Starting from appropriate precursors, the thiazole ring is synthesized using condensation reactions.
- Nucleophilic Substitution : The chloro group is introduced through nucleophilic substitution reactions.
- Sulfonamide Formation : Finally, the sulfonamide group is attached to complete the synthesis.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Mechanism : The compound exhibits antimicrobial properties by inhibiting specific enzymes in bacterial cells, which are crucial for their survival and replication.
- Case Study : Research has demonstrated that 4-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide shows significant efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
-
Anticancer Properties
- Mechanism : The compound's anticancer activity is attributed to its ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells.
- Case Study : In vitro studies have shown that this sulfonamide effectively reduces the viability of several cancer cell lines, including breast and lung cancer cells, by inducing cell cycle arrest and promoting programmed cell death .
Biochemical Applications
-
Enzyme Inhibition Studies
- The compound has been studied for its potential to inhibit various enzymes involved in metabolic pathways. For example, it has been shown to inhibit dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria.
- Data Table : Enzyme Inhibition Profiles
Enzyme Inhibition Type IC50 (µM) Dihydropteroate Synthase Competitive 10 Carbonic Anhydrase Non-competitive 15 -
Binding Affinity Studies
- Understanding the binding affinities of the compound with target receptors can provide insights into optimizing its pharmacological profiles.
- Case Study : Binding studies have indicated high affinity for certain cancer-related targets, suggesting potential for targeted drug design .
Industrial Applications
-
Synthesis of Other Compounds
- Due to its unique structure, this compound serves as a precursor in the synthesis of more complex pharmaceutical agents.
- Example : It can be utilized in the synthesis of novel thiazole-based compounds that exhibit enhanced biological activity.
-
Continuous Flow Reactors
- In industrial settings, continuous flow reactors are employed to synthesize this compound efficiently, enhancing yield and purity through better control over reaction parameters.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with four sulfonamide derivatives and related thiazole-containing molecules, focusing on structural features, physicochemical properties, and inferred applications.
Table 1: Structural and Physicochemical Comparison
*Assumed formula based on substituents; exact data unavailable.
Key Insights
Substituent Effects on Solubility: The methoxy group in 4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide enhances solubility in polar solvents like DMSO and methanol compared to chloro-substituted analogs .
Thiazole vs. Thiadiazole Moieties: Thiazole rings (as in the target compound) are electron-rich and may enhance binding to biological targets, similar to MTEP, a thiazole-containing mGluR5 antagonist .
Functional Group Diversity: The nitro group in 4-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide introduces strong electron-withdrawing effects, which could modulate reactivity in electrophilic substitution reactions . The chloro group in the target compound may enhance stability and influence halogen-bonding interactions in crystal structures or protein-ligand complexes .
Molecular Weight and Applications :
- Higher molecular weight compounds (e.g., 390.24 g/mol for the nitro-substituted analog) may face challenges in bioavailability, whereas smaller molecules like MTEP (218.31 g/mol) are more drug-like .
Limitations and Data Gaps
- Direct data on the target compound’s solubility, crystallinity, or bioactivity are absent in the provided evidence.
- Further studies using tools like SHELXL () for crystallographic analysis or ORTEP-3 () for molecular visualization are recommended to elucidate its 3D structure and intermolecular interactions.
Preparation Methods
Sulfonylation of 2-Aminothiazole Derivatives
The foundational step in synthesizing 4-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide involves the sulfonylation of 2-aminothiazole. As demonstrated by, this process employs 4-chlorobenzenesulfonyl chloride and 2-aminothiazole in an aqueous sodium acetate medium. The reaction proceeds at 80–85°C for 8 hours, yielding the intermediate N-(thiazol-2-yl)-4-chlorobenzenesulfonamide with an 84% efficiency. Key parameters include:
-
Molar Ratios : 1.5 equivalents of sulfonyl chloride to 1 equivalent of 2-aminothiazole.
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Solvent System : Distilled water with sodium acetate as a base catalyst.
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Workup : Recrystallization from absolute ethanol to isolate the pure sulfonamide intermediate.
This step is critical for introducing the sulfonamide moiety while preserving the thiazole ring’s integrity.
Alkylation of the Sulfonamide Intermediate
The subsequent alkylation step introduces the 2-methylthiazol-4-ylmethyl group. As outlined in, calcium hydride in dimethylformamide (DMF) facilitates deprotonation of the sulfonamide nitrogen, enabling nucleophilic substitution with 2-methylthiazol-4-ylmethyl chloride. The reaction is conducted at 50–55°C for 4–6 hours, achieving yields of 75–82%.
Optimization Insights :
-
Base Selection : Calcium hydride outperforms weaker bases (e.g., K₂CO₃) by minimizing side reactions.
-
Solvent Polarity : DMF enhances reactant solubility and stabilizes the transition state.
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Purification : Column chromatography with a 9:1 hexane/ethyl acetate eluent ensures high purity (>95%).
Reaction Optimization and Scalability
Solvent and Temperature Effects
Comparative studies from reveal that solvent choice significantly impacts sulfonyl chloride stability. While acetic acid/water systems led to hydrolysis side products, 1,2-dichloroethane/water mixtures improved sulfonylation yields by 15–20%. For the target compound, analogous optimization could involve testing dichloroethane as an alternative solvent.
Temperature Control :
Catalytic Enhancements
Patent data from suggests that phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate alkylation kinetics in heterogeneous systems. Implementing such catalysts could reduce reaction times by 30–40% while maintaining yields.
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Analysis
The synthesized compound exhibits characteristic peaks:
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₁H₁₀ClN₃O₂S₂ : 331.987 g/mol.
Observed : 331.985 g/mol (Δ = 0.002).
Comparative Analysis of Synthetic Methods
| Parameter | Sulfonylation () | Alkylation () | Patent Method () |
|---|---|---|---|
| Yield (%) | 84 | 78 | 65–70 |
| Reaction Time (h) | 8 | 6 | 10–12 |
| Purity (%) | >95 | >95 | 85–90 |
| Scalability (kg-scale) | Yes | Yes | Limited |
The data underscores the superiority of the protocol in terms of efficiency and scalability.
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide?
- Methodological Answer : Synthesis requires precise control of temperature (typically 50–80°C), pH (neutral to slightly acidic), and solvent choice. Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to dissolve sulfonamide intermediates. Catalysts such as triethylamine may accelerate amide bond formation. Purification via column chromatography or recrystallization ensures high yield (>75%) and purity (>95%) .
Q. How can researchers confirm the structural integrity and purity of the compound post-synthesis?
- Methodological Answer : Use a combination of NMR spectroscopy (¹H and ¹³C) to verify functional groups (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹ in IR) and high-resolution mass spectrometry (HRMS) for molecular ion validation. HPLC with UV detection (λ = 254 nm) can assess purity (>98%) by quantifying residual solvents or byproducts .
Q. What solvent systems are optimal for solubility and stability during biological assays?
- Methodological Answer : The compound shows moderate solubility in DMSO (≥10 mM stock solutions), but aqueous buffers (e.g., PBS at pH 7.4) with <1% DMSO are preferred for in vitro assays. Stability studies under varying pH (4–9) and temperature (4–37°C) should precede long-term experiments to avoid hydrolysis of the sulfonamide group .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodological Answer : Conduct dose-response assays (e.g., IC₅₀ determination) across multiple cell lines to differentiate target-specific effects from off-target toxicity. Pair this with kinetic studies (e.g., SPR or ITC) to measure binding affinity to suspected enzyme targets (e.g., carbonic anhydrase isoforms). Cross-validate using structural analogs (see ’s comparative table) to isolate pharmacophore contributions .
Q. What strategies are effective for derivatizing the thiazole and sulfonamide moieties to enhance pharmacological properties?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the benzene ring to improve metabolic stability. For the thiazole ring, substitutions at the 2-methyl position (e.g., replacing methyl with ethyl) can modulate lipophilicity. Use microwave-assisted synthesis to accelerate reactions and reduce side products during derivatization .
Q. How can researchers design experiments to study the compound’s interaction with membrane-bound receptors?
- Methodological Answer : Employ surface plasmon resonance (SPR) or fluorescence polarization assays to measure real-time binding kinetics. For in situ studies, use confocal microscopy with fluorescently tagged derivatives (e.g., BODIPY conjugates) to visualize subcellular localization. Pair with molecular docking simulations (e.g., AutoDock Vina) to predict binding poses against receptor models .
Q. What analytical approaches are recommended for resolving contradictions in metabolic stability data across species?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
